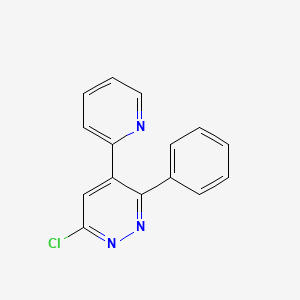

3-Chloro-5-pyridyl-6-phenylpyridazine

Description

Properties

IUPAC Name |

6-chloro-3-phenyl-4-pyridin-2-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-14-10-12(13-8-4-5-9-17-13)15(19-18-14)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHZYLPGIAJEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735080 | |

| Record name | 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007554-45-1 | |

| Record name | 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The core strategy for preparing chlorinated pyridazine derivatives like 3-chloro-6-phenylpyridazines involves:

- Starting from pyridazinone precursors bearing the desired substituents (e.g., 5-pyridyl and 6-phenyl groups).

- Chlorination of the pyridazinone ring at the 3-position using chlorinating reagents.

- Optimization of reaction conditions (temperature, solvent, time) to maximize yield and purity.

Chlorination via Vilsmeier-Type Reagent

A well-documented method for introducing a chlorine atom at the 3-position of pyridazines involves the use of phosphorus oxychloride (POCl3) in the presence of a disubstituted formamide such as dimethylformamide (DMF) . This reagent system generates a Vilsmeier-type chlorinating agent that converts the keto group of pyridazinones into the corresponding 3-chloropyridazine.

Key reaction conditions and steps:

- Cool DMF to approximately 5°C.

- Slowly add phosphorus oxychloride while maintaining the temperature below 60°C.

- Add the pyridazinone substrate (e.g., 6-(2-hydroxyphenyl)-3(2H)-pyridazinone or analogues with pyridyl substituents) in portions.

- Heat the mixture to 75–90°C and maintain for 4–5 hours.

- Quench the reaction by pouring into cold water (<40°C) to precipitate the chlorinated product.

- Isolate by filtration and purify by recrystallization or extraction.

Example yield: Up to 96% crude yield with further purification yielding about 80% pure product.

Influence of Substituents and Solvent Effects

- The presence of substituents on the pyridazine ring (such as pyridyl at position 5 and phenyl at position 6) can affect reaction kinetics and product stability.

- Solvent choice is critical; DMF is preferred for its ability to stabilize the Vilsmeier intermediate and dissolve reactants.

- Reaction temperature and time must be carefully controlled to avoid side reactions or decomposition.

Alternative Synthetic Routes

- Starting from 3,4-dichloro-5-phenylfuran-2(5H)-one , a Friedel-Crafts reaction with mucochloric acid and benzene can be used to build precursor intermediates.

- Subsequent ring transformations and substitutions lead to pyridazinone intermediates, which can then be chlorinated as described above.

- Nucleophilic substitution reactions on chlorinated pyridazines allow further functionalization, indicating the chlorine at the 3-position is reactive and can be replaced by other groups under mild conditions.

Data Table: Typical Reaction Conditions and Yields for Preparation of 3-Chloro-Substituted Pyridazines

Research Findings and Analysis

- The Vilsmeier-type chlorination is a robust and scalable method for preparing 3-chloropyridazines with diverse substituents, including phenyl and pyridyl groups.

- Reaction monitoring by TLC and control of quenching temperature are crucial for obtaining high purity.

- The chlorine atom at the 3-position is reactive, enabling further derivatization for pharmaceutical or agrochemical applications.

- Reaction parameters such as solvent, temperature, and time significantly influence the yield and purity of the final chlorinated product.

- The methodology has been validated in multiple studies and patents, confirming its reliability and reproducibility.

Chemical Reactions Analysis

3-Chloro-5-pyridyl-6-phenylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents

Research has indicated that derivatives of pyridazine compounds, including 3-chloro-5-pyridyl-6-phenylpyridazine, exhibit neuroprotective properties. A study highlighted the development of a 3-amino-6-phenylpyridazine derivative that selectively inhibits glial activation, which is linked to neurodegenerative diseases. This compound was shown to block the production of pro-inflammatory cytokines without hindering beneficial glial functions, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease and multiple sclerosis .

2. Anti-inflammatory Activity

The compound's anti-inflammatory capabilities have been explored in various contexts. It has been noted for its ability to suppress excessive glial activation, which is a hallmark of neuroinflammation. The selective inhibition of interleukin-1 beta and nitric oxide production by activated glia positions it as a candidate for developing anti-inflammatory drugs targeting neuroinflammatory pathways .

Agricultural Applications

1. Herbicidal Properties

3-Chloro-5-pyridyl-6-phenylpyridazine has been investigated for its herbicidal potential. It is part of formulations aimed at controlling undesirable vegetation in agricultural settings. The compound's effectiveness against resistant weed species makes it valuable for enhancing crop yield and management practices in various crops such as rice, maize, and cotton .

2. Selective Herbicides

The compound can be utilized in developing selective herbicides that target specific weed species while minimizing damage to crops. This selectivity is crucial in integrated weed management systems, where maintaining crop health while controlling weeds is essential for sustainable agriculture .

Synthetic Methodologies

1. Synthesis of Derivatives

The structural framework of 3-chloro-5-pyridyl-6-phenylpyridazine allows for the synthesis of various derivatives with enhanced biological activity. For instance, modifications at the phenyl ring or nitrogen atoms can lead to compounds with improved potency against specific biological targets. Research has shown that substituents on the pyridazine ring can significantly affect the biological activity of synthesized derivatives .

2. Coupling Reactions

The compound serves as a substrate in site-selective Suzuki–Miyaura coupling reactions, which are important in organic synthesis for forming carbon-carbon bonds. The presence of halogen atoms facilitates these reactions, allowing for the introduction of diverse functional groups into the pyridazine framework .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Neuroprotective Study | Development of a derivative that inhibits glial activation | Potential treatment for neurodegenerative diseases |

| Herbicidal Formulation | Effective against resistant weed species | Enhances crop management practices |

| Synthetic Methodology | Successful site-selective coupling reactions | Useful in organic synthesis |

Mechanism of Action

The mechanism of action of 3-Chloro-5-pyridyl-6-phenylpyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following analysis compares 3-Chloro-5-pyridyl-6-phenylpyridazine with structurally related pyridazine compounds, focusing on molecular features, physicochemical properties, and reactivity.

Structural and Molecular Data

*Similarity indices (0–1) are calculated based on structural overlap with the target compound .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (267.72 g/mol) compared to analogs (e.g., 144.56–193.92 g/mol) suggests reduced solubility in polar solvents, a trend supported by the lipophilic phenyl and pyridyl groups .

- Electron-Withdrawing Effects : The chlorine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions. This effect is amplified in 3-Chloro-6-(chloromethyl)pyridazine hydrochloride due to the additional electron-withdrawing CH₂Cl group .

- Hydrogen Bonding: Compounds with amine or hydrazine substituents (e.g., 3-Chloro-6-hydrazinylpyridazine) exhibit higher hydrogen-bond donor/acceptor counts, improving aqueous solubility compared to the phenyl-substituted target compound .

Biological Activity

3-Chloro-5-pyridyl-6-phenylpyridazine is a heteroaromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Chloro-5-pyridyl-6-phenylpyridazine is C15H10ClN3. The compound features a pyridazine ring substituted with a chloro group, a pyridyl group, and a phenyl group. Its structure allows for diverse chemical reactivity, making it suitable as a building block in drug development and material science.

The biological activity of 3-Chloro-5-pyridyl-6-phenylpyridazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Interaction : It may bind to receptors, altering their signaling pathways and contributing to its pharmacological effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 3-Chloro-5-pyridyl-6-phenylpyridazine based on available literature:

Case Studies and Research Findings

- Antifungal Activity : Research conducted on derivatives of pyridazine compounds has demonstrated that 3-Chloro-5-pyridyl-6-phenylpyridazine exhibits potent antifungal activity against various strains, indicating its potential as an antifungal agent in clinical settings .

- Anticancer Research : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting its utility in cancer therapy. Further investigations are needed to elucidate the exact pathways involved in this cytotoxicity.

- DPP-4 Inhibition : The compound has been evaluated for its inhibitory effects on DPP-4, an enzyme linked to glucose metabolism and type 2 diabetes. Preliminary data indicate that modifications to the structure may enhance its inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-5-pyridyl-6-phenylpyridazine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fusion reactions. For example, Ibabao et al. (2015) demonstrated an efficient fusion reaction using 3-chloro-6-substituted pyridazines with aliphatic/aromatic amines under mild conditions (e.g., ethanol reflux, 12–24 hours). Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometric ratios of reagents to maximize yield . Characterization via HPLC (≥98% purity) and spectroscopic methods (e.g., H NMR, C NMR) is critical for validation.

Q. How is 3-Chloro-5-pyridyl-6-phenylpyridazine characterized to confirm structural integrity?

- Methodological Answer : Multi-technique validation is essential:

- Spectroscopy : UV-Vis (e.g., λmax at 230–297 nm in methanol) and IR (C-Cl stretch at ~750 cm) for functional group identification .

- Chromatography : HPLC with C18 columns and mobile phases like acetonitrile/water (70:30) to assess purity .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 312.05) .

Q. What are the common intermediates for derivatizing 3-Chloro-5-pyridyl-6-phenylpyridazine in medicinal chemistry?

- Methodological Answer : The chloro and pyridyl groups serve as reactive sites for cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution (e.g., with amines). For example, Combi-Blocks Inc. (2023) used 6-chloro-7-cyclobutyl analogs to synthesize triazolo-pyridazine derivatives via copper-catalyzed azide-alkyne cycloaddition . Intermediates like 3-amino derivatives (CAS 1383951-78-7) are key for introducing pharmacophores .

Advanced Research Questions

Q. How can computational methods guide the design of 3-Chloro-5-pyridyl-6-phenylpyridazine derivatives for target-specific applications?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinase enzymes). For instance, PubChem (2021) data for analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) can inform structure-activity relationships (SAR) .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar pyridazine derivatives?

- Methodological Answer : Contradictions (e.g., conflicting H NMR shifts) arise from solvent effects or tautomerism. Solutions include:

- 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for triazolo-pyridazine derivatives .

- Comparative Analysis : Cross-reference with databases (e.g., PubChem, ChemSpider) using CAS numbers (e.g., 1351952-76-5) to validate spectral assignments .

Q. What strategies mitigate side reactions during functionalization of 3-Chloro-5-pyridyl-6-phenylpyridazine?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids) to direct regioselectivity .

- Catalytic Systems : Palladium/ligand systems (e.g., XPhos) enhance coupling efficiency while suppressing homo-coupling byproducts .

- Kinetic Control : Lower temperatures (0–5°C) and slow reagent addition reduce polysubstitution .

Q. How can researchers integrate 3-Chloro-5-pyridyl-6-phenylpyridazine into heterocyclic frameworks for material science applications?

- Methodological Answer : The pyridazine core is a building block for fused heterocycles. For example:

- Thiazolo[5,4-b]pyridazines : Synthesized via cyclocondensation with thioureas, as reported by Combi-Blocks Inc. (2023) for agrochemical intermediates .

- Triazolo Derivatives : Antibacterial triazoles are generated via hydrazide-thiocarbamide reactions, followed by alkylation/aminomethylation (e.g., using formaldehyde/morpholine) .

Theoretical and Experimental Design Considerations

Q. How should a research proposal for studying 3-Chloro-5-pyridyl-6-phenylpyridazine align with conceptual frameworks in organic chemistry?

- Methodological Answer : Proposals must link to theories like frontier molecular orbital (FMO) theory for reaction mechanisms or QSAR for bioactivity prediction. For example, Ibabao et al. (2015) framed their fusion reaction study within Green Chemistry principles by optimizing solvent-free conditions . Experimental design should specify controls (e.g., blank reactions without catalysts) and reproducibility metrics (e.g., triplicate runs) .

Q. What methodologies validate the environmental safety of 3-Chloro-5-pyridyl-6-phenylpyridazine in atmospheric chemistry studies?

- Methodological Answer : DOE Atmospheric Chemistry Program (1993) protocols apply:

- Scavenging Assays : Measure precipitation scavenging rates using HPLC-MS .

- Heterogeneous Reactions : Simulate tropospheric oxidation in smog chambers with O3/NOx .

- Ecotoxicology : In silico tools (e.g., ECOSAR) predict biodegradability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.